

BRET Assays for Studying PKC Protein-Protein Interactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *PROTEIN KINASE C*

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Audience: Researchers, scientists, and drug development professionals.

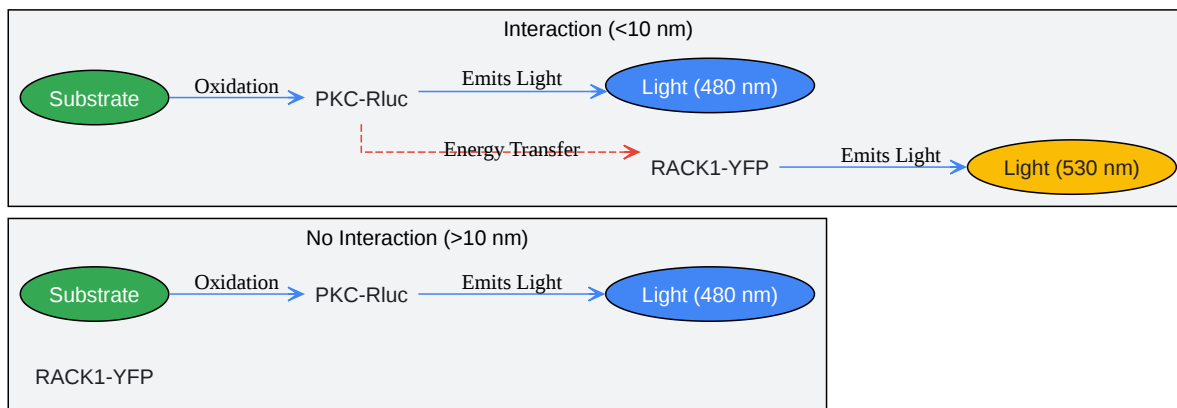
Introduction

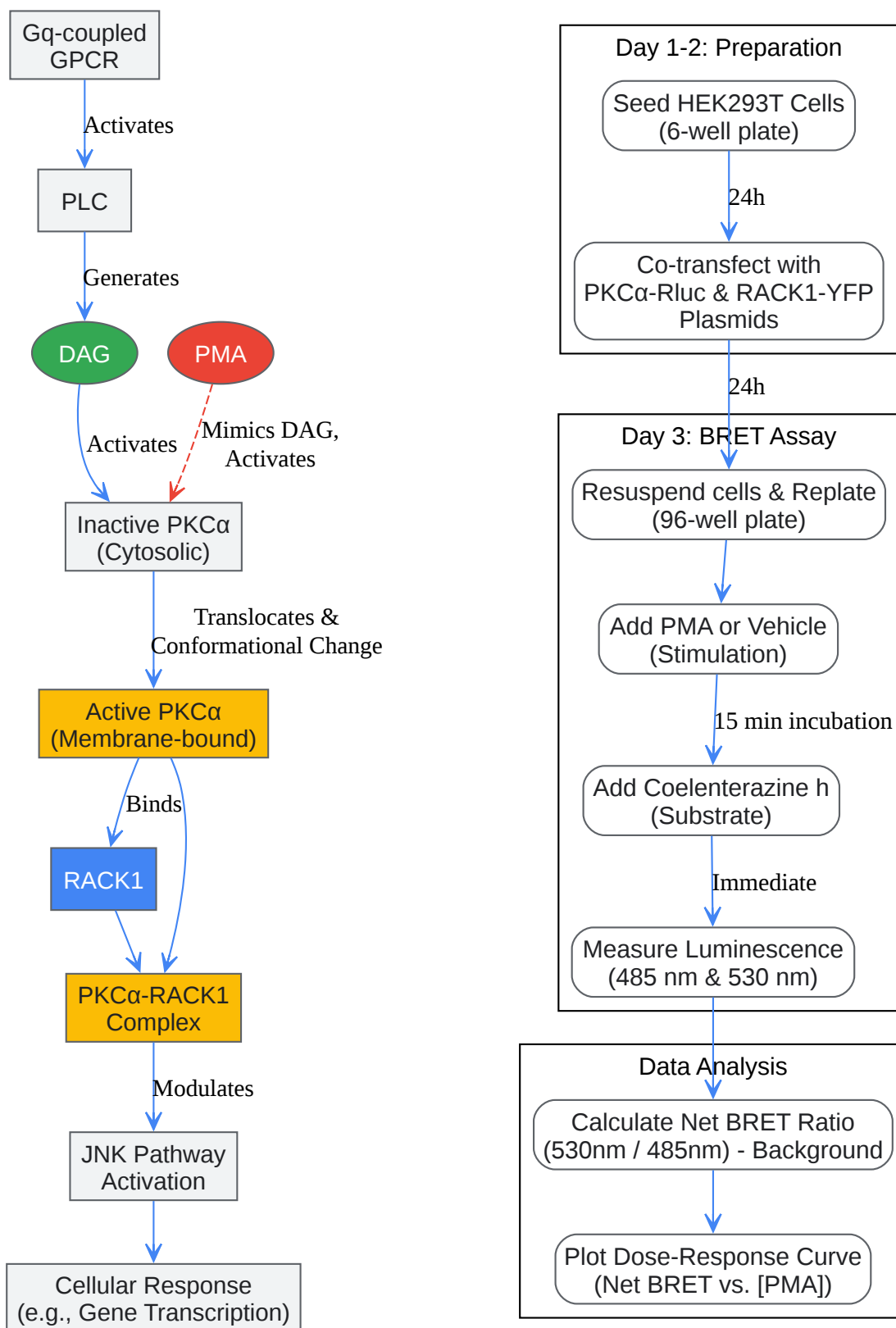
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration. The function of PKC isozymes is intricately controlled by their subcellular localization and their dynamic interactions with a host of other proteins, including scaffolding proteins, substrates, and regulatory molecules. Understanding these protein-protein interactions (PPIs) in a native cellular environment is crucial for deciphering PKC's complex biology and for developing targeted therapeutics.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay that allows for the real-time monitoring of PPIs in living cells.^{[1][2]} This technology is based on the non-radiative transfer of energy from a bioluminescent donor molecule (typically Renilla luciferase, Rluc) to a fluorescent acceptor molecule (such as Yellow Fluorescent Protein, YFP).^{[1][3]} Energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm), a distance indicative of a direct molecular interaction.^{[4][5]} This application note provides a detailed protocol for utilizing BRET to study the interaction between PKC and its binding partners, using the well-characterized interaction between PKC α and the Receptor for Activated C Kinase 1 (RACK1) as an example.

Principle of the BRET Assay

The BRET assay leverages the principles of Förster resonance energy transfer. A protein of interest is genetically fused to a donor luciferase (e.g., PKC α -Rluc) and its putative interacting partner is fused to an acceptor fluorophore (e.g., RACK1-YFP). When these fusion proteins are co-expressed in cells, the addition of a cell-permeable luciferase substrate, such as coelenterazine, triggers the donor to emit light.^[4] If the two proteins interact, bringing the donor and acceptor into close proximity, the energy from the luciferase is transferred to the fluorophore, causing it to emit light at its characteristic wavelength.^[6] The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.^[4] An increase in this ratio signifies a positive protein-protein interaction.





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